3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Overview
Description
3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzoxazole ring fused with a piperidine ring, a chlorophenyl group, and a pyrrolidinedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the condensation of 2-aminophenol with an aldehyde under acidic conditions . The resulting benzoxazole is then reacted with piperidine and subsequently with 4-chlorobenzaldehyde to form the intermediate compound. The final step involves the cyclization of the intermediate with maleic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of optical brighteners and other materials.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit enzymes involved in fungal cell wall synthesis, making it effective against fungal infections .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with similar fluorescent properties.
Benzisoxazole: An analog with the nitrogen atom in a different position, affecting its reactivity.
Benzimidazole: An analog with a nitrogen atom replacing the oxygen, leading to different biological activities.
Uniqueness
3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of structural features, which confer a wide range of chemical reactivity and biological activity. The presence of the piperidine ring and the chlorophenyl group further enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
3-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c23-15-5-7-16(8-6-15)26-20(27)13-18(22(26)28)25-11-9-14(10-12-25)21-24-17-3-1-2-4-19(17)29-21/h1-8,14,18H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNINZMABMZHBPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C4CC(=O)N(C4=O)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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